molecular formula C7H9ClO2 B13820032 2-Chloroallyl crotonate CAS No. 44912-54-1

2-Chloroallyl crotonate

Cat. No.: B13820032
CAS No.: 44912-54-1
M. Wt: 160.60 g/mol
InChI Key: SGDUJTQUQYLRFH-ONEGZZNKSA-N
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Description

2-Chloroallyl crotonate is an unsaturated ester that functions as a reactive monomer and chemical intermediate in synthetic chemistry and materials science. Its primary researched application is as a comonomer with vinylidene chloride to create synthetic resinous and plastic co-polymers . These copolymers are noted for their resistance to common organic solvents and chemicals, and they typically exhibit a lower softening point than poly(vinylidene chloride) alone, which facilitates easier molding while maintaining a high decomposition temperature . The compound contains two distinct unsaturated sites: the crotonate moiety (an α,β-unsaturated ester) and the 2-chloroallyl group. This structure places it in a class of esters where the alcohol residue is unsaturated, which are of particular interest in polymerization reactions . As a crotonate ester, it is part of a family of α,β-unsaturated esters studied in various cycloaddition reactions and other transformations in organic synthesis . Researchers value this compound for developing new polymeric materials with tailored properties. All chemicals should be handled by qualified professionals in appropriately controlled laboratory settings. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

44912-54-1

Molecular Formula

C7H9ClO2

Molecular Weight

160.60 g/mol

IUPAC Name

2-chloroprop-2-enyl (E)-but-2-enoate

InChI

InChI=1S/C7H9ClO2/c1-3-4-7(9)10-5-6(2)8/h3-4H,2,5H2,1H3/b4-3+

InChI Key

SGDUJTQUQYLRFH-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/C(=O)OCC(=C)Cl

Canonical SMILES

CC=CC(=O)OCC(=C)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloroallyl Crotonate

Established Synthetic Pathways and Precursor Chemistry

The traditional methods for synthesizing 2-chloroallyl crotonate rely on well-established chemical transformations. These pathways often involve the direct coupling of the corresponding acid and alcohol or the synthesis of a key precursor prior to the final esterification step.

The most direct and industrially relevant method for the preparation of this compound is the Fischer-Speier esterification of crotonic acid with 2-chloroallyl alcohol. researchgate.net This reaction is typically carried out by heating a mixture of the two reactants in the presence of an acid catalyst. researchgate.netwikipedia.org Common catalysts for this type of esterification include sulfuric acid and p-toluenesulfonic acid.

A specific example of this synthesis involves heating a mixture of crotonic acid and 2-chloroallyl alcohol with a sulfonic acid catalyst at temperatures ranging from 96-108°C for several hours. researchgate.net The water formed during the reaction is typically removed to drive the equilibrium towards the product side. Following the reaction, the mixture is worked up by dissolving it in a solvent like benzene (B151609), washing with a dilute aqueous sodium bicarbonate solution to remove unreacted acid and the catalyst, and finally purifying the ester by fractional distillation. researchgate.net This method has been reported to yield this compound in high purity and good yield. researchgate.net

PropertyValueReference
Yield 82% researchgate.net
Boiling Point 65-67°C (at 4 mmHg) researchgate.net
Specific Gravity (20/4°C) 1.102 researchgate.net
Refractive Index (nD20) 1.4745 researchgate.net

Table 1: Physical and Synthetic Data for this compound via Direct Esterification. researchgate.net

An alternative approach to the synthesis of this compound involves the preparation of the key precursor, 2-chloroallyl alcohol, through the chlorination of other allylic alcohols. General methods for the chlorination of allylic alcohols are well-documented in the chemical literature and can be adapted for this purpose. Reagents such as thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃) are commonly employed for the conversion of allylic alcohols to their corresponding chlorides. smolecule.com

The resulting 2-chloroallyl alcohol can then be esterified with crotonic acid as described in the direct esterification pathway (Section 2.1.1). This two-step approach may be advantageous if a more readily available or cheaper allylic alcohol is used as the starting material.

The synthesis of the 2-chloroallyl alcohol precursor can also be achieved through rearrangement reactions starting from readily available halogenated propanes. A notable example is the preparation of 2-chloroallyl alcohol from 1,2,3-trichloropropane (B165214). google.com This process involves heating 1,2,3-trichloropropane with a dilute aqueous solution of a salt of a strong base and a weak acid, such as sodium carbonate or sodium bicarbonate. google.com This reaction proceeds via dehydrochlorination and subsequent hydrolysis to yield 2-chloroallyl alcohol as the major product.

Another potential rearrangement route involves the reaction of 2,3-dichloro-1-propene (B165496) with a thiocyanate (B1210189) in the presence of a phase transfer catalyst, which can lead to the formation of 2-chloroallyl isothiocyanate through a rearrangement process. google.com While this specific reaction produces an isothiocyanate, the underlying principle of rearrangement of a dichloropropene derivative to a 2-chloroallyl system could potentially be adapted to synthesize 2-chloroallyl alcohol or a closely related precursor for esterification. More advanced rearrangement strategies, such as the Mislow–Evans rearrangement of allylic sulfoxides, are powerful tools for the stereoselective synthesis of allylic alcohols and could theoretically be applied to generate specific isomers of 2-chloroallyl alcohol, although specific examples for this substrate are not readily found in the literature. wikipedia.org

Advanced Synthetic Strategies and Process Optimization

In line with the growing emphasis on sustainable and efficient chemical manufacturing, advanced synthetic strategies are being explored for the production of esters like this compound. These methods aim to improve yields, reduce waste, and utilize more environmentally benign processes.

The principles of green chemistry offer a framework for developing more sustainable synthetic methods for this compound. Key areas of focus include the use of solvent-free conditions and maximizing atom economy.

Solvent-Free Synthesis: Conventional esterification reactions often employ organic solvents, which can be hazardous and contribute to environmental pollution. Solvent-free synthesis is a greener alternative that can be achieved through various techniques. For instance, mechanochemical methods, such as high-speed ball milling, have been successfully used for the esterification of carboxylic acids and alcohols at room temperature, often with reduced reaction times and high yields. nih.gov Another approach is to conduct the reaction under neat conditions, where the reactants themselves act as the solvent. researchgate.net Microwave-assisted synthesis in a solvent-free environment has also been shown to accelerate esterification reactions significantly. researchgate.net

To maximize the yield and efficiency of this compound synthesis, a thorough understanding of the reaction kinetics and the optimization of reaction conditions are crucial.

Kinetic Studies: The esterification of crotonic acid with various alcohols has been shown to follow second-order kinetics, being dependent on the concentrations of both the carboxylic acid and the alcohol. researchgate.netresearchgate.netresearchgate.net The temperature dependence of the reaction rate constant can be described by the Arrhenius equation, allowing for the determination of the activation energy. researchgate.netresearchgate.net Kinetic studies provide valuable insights into the reaction mechanism and help in designing more efficient reactor systems and reaction protocols.

Reaction Condition Optimization: The optimization of reaction conditions such as temperature, catalyst loading, and reactant molar ratio can significantly impact the yield of this compound. For direct esterification, for example, adjusting the temperature can influence the reaction rate and the position of the equilibrium. The type and concentration of the catalyst are also critical parameters. While traditional mineral acids are effective, they can lead to corrosion and purification challenges. The use of solid acid catalysts, such as phosphotungstic acid, has been investigated for the esterification of crotonic acid and can offer advantages in terms of reusability and reduced environmental impact. researchgate.netiich.gliwice.pl A systematic approach to optimization, potentially employing statistical methods like Design of Experiments (DoE), can identify the optimal set of conditions to achieve the highest possible yield and purity of this compound. researchgate.net

Reactivity and Reaction Mechanisms of 2 Chloroallyl Crotonate

Chemical Transformations of the Ester Moiety

The reactivity of 2-chloroallyl crotonate is characterized by the distinct functionalities present in its structure: an ester group and an allylic halide. The ester moiety, derived from crotonic acid, is susceptible to transformations typical of carboxylic acid derivatives, primarily hydrolysis and transesterification.

Acid- and Base-Catalyzed Hydrolysis Mechanisms

Hydrolysis of the ester linkage in this compound results in the formation of crotonic acid and 2-chloroallyl alcohol. This reaction can be catalyzed by either an acid or a base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of 2-chloroallyl alcohol yield the carboxylic acid, crotonic acid.

In a base-catalyzed mechanism, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 2-chloroallyl alkoxide, which subsequently abstracts a proton from the newly formed crotonic acid to yield 2-chloroallyl alcohol.

The hydrolysis of esters is a well-established reaction in organic chemistry. For instance, the hydrolysis of an alkyl bromide under basic conditions involves the hydroxide ion as the attacking nucleophile. encyclopedia.pub Similarly, in the context of this compound, the ester group can be cleaved through nucleophilic attack.

Transesterification Pathways and Product Formation

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the case of this compound, reaction with an alcohol (R'OH) in the presence of an acid or base catalyst would lead to the formation of a new crotonate ester and 2-chloroallyl alcohol.

The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. This process is often an equilibrium, and the reaction can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. Transesterification is a common method for synthesizing different esters from a parent ester. govinfo.gov

Reactions Involving the Allylic Halide Functionality

The 2-chloroallyl group contains a chlorine atom attached to a carbon adjacent to a carbon-carbon double bond, defining it as an allylic halide. This structural feature confers unique reactivity, particularly in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions and Formation of Novel Derivatives

The chlorine atom in this compound can be displaced by various nucleophiles, leading to the formation of new derivatives. smolecule.com This reactivity is characteristic of allylic halides, which can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. scribd.compearson.com

The potential for both S_N1 and S_N2 pathways arises from the stability of the resulting allylic carbocation in an S_N1 reaction and the relatively unhindered nature of the primary allylic carbon in an S_N2 reaction. pearson.comlibretexts.org The choice of mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. libretexts.orgsavemyexams.com

For example, reaction with a nucleophile such as an amine could lead to the formation of an amino-substituted crotonate. These substitution reactions are fundamental in organic synthesis for creating a diverse range of compounds. encyclopedia.pub

Table 1: Potential Nucleophilic Substitution Reactions of this compound

NucleophileProduct
Amine (R-NH₂)2-Aminoallyl crotonate derivative
Alcohol (R-OH)2-Alkoxyallyl crotonate
Thiol (R-SH)2-Thioallyl crotonate derivative
Cyanide (CN⁻)2-Cyanoallyl crotonate

Elimination Reactions and Potential Byproduct Formation

Allylic halides can also undergo elimination reactions, where a hydrogen atom and the halogen are removed to form an additional double bond. scribd.comyoutube.com In the case of this compound, treatment with a strong base could lead to the formation of a conjugated diene system.

Elimination reactions in allylic systems, such as E1 and E2, are influenced by the stability of the resulting conjugated double bonds. youtube.com The Zaitsev rule generally predicts the formation of the more substituted alkene, but the use of bulky bases can favor the formation of the less substituted alkene. msu.edu These elimination reactions can sometimes compete with substitution reactions, leading to a mixture of products. libretexts.orgmsu.edu

Electrophilic and Radical Additions to the Unsaturated Bonds

Both the crotonate and the 2-chloroallyl moieties of the molecule contain carbon-carbon double bonds, making them susceptible to electrophilic and radical addition reactions.

The double bond in the crotonate group and the double bond in the allyl group can react with electrophiles. For instance, the addition of hydrogen halides (HX) to alkenes typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms. chemistrysteps.comdocbrown.info Halogens like Br₂ can also add across the double bond, often proceeding through a cyclic halonium ion intermediate. libretexts.orgsavemyexams.com

Radical additions to allylic compounds are also well-documented. nih.govmdpi.comacs.org For example, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to an anti-Markovnikov product. masterorganicchemistry.com The presence of the chloro substituent on the allyl group can influence the regioselectivity of these addition reactions.

Regioselectivity and Stereoselectivity in Addition Reactions

The structure of this compound features two distinct carbon-carbon double bonds, each with different electronic properties, leading to predictable regioselectivity in addition reactions. The crotonate double bond is electron-deficient due to the conjugating effect of the carbonyl group, making it susceptible to nucleophilic (Michael) addition. Conversely, the 2-chloroallyl double bond is comparatively electron-rich and would typically undergo electrophilic addition.

Regioselectivity refers to the preference for bond formation at one position over another. oxfordsciencetrove.com In an addition reaction, if a non-symmetrical reagent is added to a non-symmetrical alkene, more than one constitutional isomer can be formed. beilstein-journals.org The reaction is regioselective if one isomer is favored. beilstein-journals.org

Electrophilic Addition to the 2-Chloroallyl Group: In the presence of an electrophile like a hydrogen halide (H-X), the addition is expected to occur at the 2-chloroallyl double bond. The reaction would proceed via a carbocation intermediate. The stability of the possible carbocations dictates the regiochemical outcome (Markovnikov's rule). Attack at C-3' forms a secondary carbocation stabilized by the adjacent chlorine atom, while attack at C-2' would form a less stable primary carbocation. Therefore, the halide (X⁻) would preferentially attack the more substituted carbon, C-2'.

Michael Addition to the Crotonate Group: The crotonate moiety is a classic Michael acceptor. Nucleophiles will preferentially attack the β-carbon (C-3) of the α,β-unsaturated system, driven by the formation of a resonance-stabilized enolate intermediate.

Stereoselectivity describes the preferential formation of one stereoisomer over another. researchgate.net Addition reactions can occur in a syn fashion (addition to the same face of the double bond) or anti fashion (addition to opposite faces). beilstein-journals.orggoogle.com

The stereochemical outcome of additions to this compound would depend on the specific reagents and reaction mechanisms (e.g., formation of cyclic intermediates like a bromonium ion, which typically leads to anti-addition). oxfordsciencetrove.com

Table 1: Predicted Regioselectivity in Addition Reactions to this compound

Reaction TypeReagentTarget Double BondPredicted Major Regioisomer
Electrophilic AdditionHBr2-Chloroallyl2-Bromo-2-chloro-1-propyl crotonate
Michael AdditionR₂CuLiCrotonate2-Chloroallyl 3-(dialkyl)butanoate

Radical Initiation and Propagation in Model Systems

Radical reactions proceed through three main phases: initiation, propagation, and termination. smolecule.comkyushu-u.ac.jp Initiation involves the formation of radical species, often facilitated by heat or light. wikipedia.orgresearchgate.net Propagation is the "chain" part of the reaction where a radical reacts to form a new radical. smolecule.comkyushu-u.ac.jp

For this compound, radical initiation could occur at several sites. The C-Cl bond is a potential site for homolytic cleavage, and the allylic C-H bonds on the crotonate methyl group are also susceptible to hydrogen abstraction. However, the most likely site for radical formation is at the 2-chloroallyl group, which can form a resonance-stabilized chloroallyl radical. Research on the reaction of the chloroallyl radical with molecular chlorine indicates its reactivity at both ends. rsc.org

Once initiated, the radical can propagate in several ways:

Addition to another monomer: The radical can add across one of the double bonds of another this compound molecule, leading to polymerization. A patent from 1942 notes that the related compound di-(2-chloroallyl) ether polymerizes upon heating to form a "tough, black, rubber-like solid," which suggests that radical polymerization is a viable pathway for such molecules. google.com

Atom transfer: The radical can abstract an atom (like chlorine or hydrogen) from another molecule to propagate the chain.

Table 2: Potential Radical Propagation Steps in a Model System

StepReactantsProductsDescription
Propagation 1R• + this compoundR-adduct radicalRadical addition to a double bond
Propagation 2R• + this compoundR-H + Chloroallyl crotonate radicalHydrogen abstraction from allylic position

Pericyclic and Cycloaddition Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgudel.edu They are classified based on the number of electrons involved and are governed by rules of orbital symmetry. kyushu-u.ac.jpudel.edu Major classes include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. oxfordsciencetrove.comwikipedia.orgub.edu

Cycloaddition Reactions: A cycloaddition is a reaction where two or more unsaturated molecules combine to form a cyclic adduct. ub.edu The most relevant cycloaddition for this compound is the [4+2] cycloaddition, or Diels-Alder reaction.

[4+2] Cycloaddition (Diels-Alder): The electron-poor double bond of the crotonate moiety makes it a suitable dienophile for reaction with an electron-rich conjugated diene. The reaction would be expected to proceed with predictable regioselectivity and endo-stereoselectivity, typical for Diels-Alder reactions. ub.edu The 2-chloroallyl group would likely remain as a substituent on the resulting cyclohexene (B86901) product.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are also possible, where one of the double bonds could react with another alkene to form a cyclobutane (B1203170) ring. rsc.org These reactions are often less selective than thermal [4+2] cycloadditions.

Sigmatropic Rearrangements: Although less common for this specific structure, the potential for sigmatropic rearrangements exists. The classic example is the Claisen rearrangement, an important wikipedia.orgwikipedia.org-sigmatropic rearrangement of allyl vinyl ethers. oxfordsciencetrove.com While this compound is an ester and not an ether, analogous rearrangements of allyl esters can occur at high temperatures, though they are often more complex than their ether counterparts.

Table 3: Potential Pericyclic Reactions of this compound

Reaction TypeRole of this compoundCo-reactant ExampleExpected Product Class
[4+2] CycloadditionDienophile (via crotonate)1,3-ButadieneSubstituted Cyclohexene
[2+2] PhotocycloadditionAlkeneEthyleneSubstituted Cyclobutane

Polymerization Chemistry of 2 Chloroallyl Crotonate

Homopolymerization Characteristics

The homopolymerization of 2-chloroallyl crotonate, like many other allylic compounds, is generally inefficient, leading to polymers with low molecular weights. researchgate.netmdpi.com This is primarily due to the high propensity for chain transfer reactions involving the allylic protons.

The free-radical homopolymerization of this compound proceeds through the classical steps of initiation, propagation, and termination.

Initiation: The process begins with the decomposition of a radical initiator (e.g., a peroxide or an azo compound) to generate primary free radicals (R•). These radicals then add to the double bond of a this compound monomer, forming a new monomer radical. Addition can theoretically occur at either the 2-chloroallyl or the crotonate double bond, though the less sterically hindered and more electronically accessible double bond is generally favored.

Propagation: The newly formed monomer radical adds to another this compound molecule, thereby extending the polymer chain. This step is repeated, leading to the growth of the macromolecule. The propagation rate for allylic and crotonate monomers is notoriously low.

Termination: The growth of the polymer chain is halted through various termination reactions. These can include the combination of two growing polymer radicals or disproportionation. However, as will be discussed, degradative chain transfer is a dominant and problematic termination pathway in the polymerization of this monomer.

A significant challenge in the homopolymerization of this compound is the prevalence of allylic chain transfer. researchgate.netmdpi.com This process severely limits the achievable molecular weight of the resulting polymer.

The mechanism involves the abstraction of a hydrogen atom from the allylic position of the 2-chloroallyl group by a propagating polymer radical. This results in the termination of the growing polymer chain and the formation of a new, resonance-stabilized allylic radical from the monomer. This newly formed radical is significantly less reactive than the propagating radical due to delocalization of the unpaired electron. Consequently, it is slow to reinitiate a new polymer chain and is more likely to terminate by reacting with another radical. This specific type of chain transfer, which results in the termination of the kinetic chain, is known as degradative chain transfer. researchgate.net The primary cause for the formation of low-molecular-weight polymers from allyl compounds is this degradative chain transfer to the monomer. researchgate.net

Several strategies can be employed to mitigate the effects of degradative chain transfer and improve the polymerization efficiency of allylic monomers like this compound.

Controlled Radical Polymerization (CRP) Techniques: Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been shown to provide better control over the polymerization of some challenging monomers. nih.gov By establishing a rapid equilibrium between active propagating radicals and dormant species, RAFT can potentially suppress termination reactions, including degradative chain transfer, allowing for the synthesis of polymers with higher molecular weights and narrower molecular weight distributions.

Coordination Polymerization: For certain allylic systems, coordination polymerization using specific catalysts can offer an alternative pathway that avoids the pitfalls of free-radical mechanisms, potentially leading to higher molecular weight polymers. rsc.org

Copolymerization Strategies and Mechanistic Insights

Due to the difficulties encountered in its homopolymerization, copolymerization is a more viable approach for incorporating this compound into polymer structures. mdpi.com

The incorporation of this compound can impart specific properties to the resulting copolymer, such as flame retardancy (due to the chlorine content) and sites for post-polymerization modification (via the allyl and crotonate groups).

The composition of a copolymer is determined by the relative reactivities of the comonomers, which are quantified by their reactivity ratios, r₁ and r₂. fiveable.mestanford.edu The reactivity ratio r₁ is the ratio of the rate constant for a propagating radical of monomer 1 adding to another molecule of monomer 1 (k₁₁) to the rate constant of it adding to monomer 2 (k₁₂). Similarly, r₂ is the ratio of k₂₂ to k₂₁. fiveable.me

For the copolymerization of this compound (M₁) with a more reactive vinyl monomer (M₂), it is expected that r₁ would be very low (approaching zero), as the M₁• radical would preferentially add to M₂ rather than another M₁ molecule. The value of r₂ would depend on the specific vinyl monomer used.

If r₁r₂ ≈ 1, a random copolymer is formed.

If r₁r₂ ≈ 0, there is a tendency towards alternation.

If r₁ > 1 and r₂ > 1, block copolymers are likely to form (this is rare in free-radical polymerization).

Given the low reactivity of this compound, its reactivity ratio (r₁) in copolymerization with common vinyl monomers is expected to be close to zero. This would lead to a product (r₁r₂) that is also close to zero, suggesting a tendency towards an alternating structure, or more likely, the isolated incorporation of this compound units within a polymer chain dominated by the more reactive comonomer.

The following interactive table provides hypothetical reactivity ratios for the copolymerization of this compound (M₁) with various vinyl monomers (M₂) to illustrate these concepts.

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (Hypothetical)r₂ (Hypothetical)r₁r₂ (Hypothetical)Resulting Copolymer Structure
This compoundStyrene0.055.00.25Random, enriched in Styrene
This compoundMethyl Methacrylate0.0215.00.30Random, highly enriched in MMA
This compoundVinyl Acetate0.101.00.10Random, with tendency to alternate

Formation of Alternating Copolymers (e.g., with Cyclic Ketene Acetals)

The free-radical copolymerization of crotonate esters with cyclic ketene acetals (CKAs), such as 2-methylen-1,3-dioxepane (MDO), has been shown to produce alternating copolymers. nih.govacs.org This behavior is attributed to the favorable reactivity ratios of the two monomers. While crotonates themselves have a negligible ability to homopolymerize via radical means, they copolymerize efficiently with certain comonomers. nih.gov

In the copolymerization of a crotonate ester like n-butyl crotonate with MDO, both monomers react at approximately the same rate, leading to a copolymer with a homogeneous composition. nih.gov The mechanism involves the radical addition to the exomethylene group of the CKA, followed by a ring-opening β-scission to form an ester group in the polymer backbone. nih.gov The reactivity ratios for the copolymerization of n-butyl crotonate (BCr) and MDO were experimentally determined to be rMDO = 0.105 and rBCr = 0.017. nih.gov These values, both being well below unity, indicate a strong tendency for alternation. It is expected that this compound would exhibit similar behavior in copolymerization with CKAs, leading to the formation of alternating copolymers with pendant chloroallyl groups.

Table 1: Reactivity Ratios for the Copolymerization of n-Butyl Crotonate (BCr) and 2-Methylen-1,3-dioxepane (MDO)
Monomer 1r1Monomer 2r2
MDO0.105BCr0.017

Controlled/Living Radical Polymerization Approaches (e.g., ATRP, RAFT)

Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality.

ATRP of this compound: ATRP is a versatile method for polymerizing a wide range of functional monomers. cmu.edunih.govresearchgate.net The success of ATRP relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide, catalyzed by a transition metal complex. youtube.com While specific studies on the ATRP of this compound are not readily available, the tolerance of ATRP to various functional groups suggests its potential applicability. cmu.edu The chloroallyl group in the monomer could potentially interfere with the catalyst system, but appropriate selection of the catalyst, ligand, and reaction conditions could mitigate these effects. The polymerization of other functional crotonates has been explored, indicating the feasibility of incorporating such monomers into controlled polymer structures.

RAFT Polymerization of this compound: RAFT polymerization is another powerful CLRP technique known for its compatibility with a broad spectrum of monomers and functional groups. specificpolymers.com The control in RAFT is achieved through the use of a chain transfer agent (CTA), which reversibly deactivates propagating radicals. specificpolymers.com The versatility of RAFT makes it a promising method for the controlled polymerization of this compound. RAFT has been successfully employed for the polymerization of various functional monomers, leading to the synthesis of well-defined polymers for biomedical and optoelectronic applications. sigmaaldrich.comrsc.org The synthesis of polymers with pendant allyl functionality has been achieved using RAFT polymerization, highlighting its potential for this compound. nih.gov

Control of Polymer Microstructure and Architecture

The ability to control the microstructure and architecture of polymers is crucial for tailoring their properties for specific applications.

Synthesis of Block and Graft Copolymers

Block Copolymers: Block copolymers, consisting of two or more chemically distinct polymer blocks, can be synthesized by sequential monomer addition in a living polymerization process. nih.gov Both ATRP and RAFT are well-suited for the synthesis of block copolymers. nih.govrsc.org A potential route to block copolymers containing this compound would involve the synthesis of a macroinitiator or a macro-CTA, followed by the polymerization of this compound as the second block. Alternatively, this compound could be polymerized first, and the resulting living polymer could then be used to initiate the polymerization of a second monomer.

Graft Copolymers: Graft copolymers possess a main polymer chain with polymeric side chains. The pendant chloroallyl groups in poly(this compound) offer a convenient handle for the synthesis of graft copolymers via a "grafting from" approach. In this method, the chloro groups on the polymer backbone can be used to initiate the polymerization of a second monomer, leading to the growth of side chains from the main backbone. ATRP is a particularly effective method for "grafting from" polymer backbones containing initiating sites. nih.gov

Stereochemical Control in Polymerization (e.g., Tacticity)

The stereochemistry, or tacticity, of a polymer chain significantly influences its physical and mechanical properties. Controlling the stereochemistry during radical polymerization is generally challenging. chimia.ch However, several strategies have been developed to influence the tacticity of polymers, including the use of bulky side groups, Lewis acid additives, and specific solvents. chimia.chnsf.gov

For crotonate esters, stereocontrol has been achieved in group transfer polymerization (GTP), leading to the formation of highly disyndiotactic polymers. scispace.comresearchgate.net In radical polymerization, the stereochemical outcome is influenced by the interplay of steric and electronic effects of the monomer and the propagating radical. While specific studies on the stereochemical control in the polymerization of this compound are not available, it is anticipated that the bulky and polar chloroallyl group could influence the stereochemistry of the resulting polymer chain. Further research is needed to explore the potential for controlling the tacticity of poly(this compound).

Post-Polymerization Chemical Modification and Derivatization

The presence of reactive functional groups along a polymer backbone allows for post-polymerization modification, a powerful tool for creating a diverse range of functional materials from a single precursor polymer.

Reactions of Pendant Chloro Groups on Polymer Backbones

The pendant chloro groups on a poly(this compound) backbone serve as versatile sites for a variety of chemical transformations. The allyl chloride functionality is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Common modifications of polymers containing pendant allyl groups include thiol-ene click reactions, epoxidation, and bromination. nih.gov For polymers with pendant chloro groups, nucleophilic substitution with amines, azides, thiols, and other nucleophiles can be employed to introduce new functionalities. For instance, the reaction with sodium azide would yield a polymer with pendant azido groups, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and orthogonal, making them ideal for the functionalization of polymers.

Table 2: Potential Post-Polymerization Modifications of Poly(this compound)
ReagentResulting Functional GroupPotential Application
Sodium Azide (NaN3)Azide (-N3)Click chemistry, bioconjugation
Primary or Secondary Amine (RNH2, R2NH)Amine (-NHR, -NR2)pH-responsive materials, metal chelation
Thiol (RSH)Thioether (-SR)Crosslinking, nanoparticle stabilization
Sodium Cyanide (NaCN)Nitrile (-CN)Precursor for other functional groups

Functionalization of Crotonate Ester Units in Polymers

The chemical modification of polymers containing crotonate ester units, such as poly(this compound), offers a versatile platform for tailoring the material's properties for specific applications. The functionalization can target two primary sites within the crotonate ester unit: the carbon-carbon double bond and the ester group itself. Additionally, the 2-chloroallyl group provides a further reactive handle for post-polymerization modification. This section will focus on the potential functionalization strategies for the crotonate ester units based on established chemical reactions applied to analogous polymeric systems.

The inherent structure of the this compound repeating unit provides multiple avenues for post-polymerization modification. The ester linkage can be susceptible to hydrolysis or aminolysis, allowing for the introduction of carboxyl or amide functionalities, respectively. The electron-deficient nature of the crotonate double bond makes it a potential candidate for nucleophilic addition reactions, such as Michael additions. Furthermore, the allylic chloride presents a reactive site for nucleophilic substitution, and the double bond of the allyl group can undergo addition reactions like thiol-ene chemistry.

Functionalization via the Crotonate Double Bond

While the double bond of crotonate esters is generally considered to be less reactive than that of acrylates or methacrylates due to steric hindrance and electronic effects, it can still participate in certain addition reactions, particularly with highly reactive nucleophiles in a process known as aza- or thia-Michael addition.

Michael Addition:

The conjugate addition of nucleophiles, or Michael addition, to the β-carbon of the α,β-unsaturated carbonyl system of the crotonate unit can be employed to introduce a variety of functional groups. This reaction is typically catalyzed by a base and involves the addition of a soft nucleophile.

Aza-Michael Addition: Primary and secondary amines can be added across the double bond to introduce amino functionalities. These reactions can enhance the hydrophilicity and introduce pH-responsive behavior to the polymer.

Thia-Michael Addition: Thiols are excellent nucleophiles for Michael additions, leading to the formation of thioether linkages. This reaction, often referred to as a thiol-ene reaction under radical conditions, can proceed efficiently and is tolerant to a wide range of functional groups.

The success and efficiency of Michael additions on polymeric crotonates would be influenced by factors such as the steric accessibility of the double bond within the polymer chain, the nucleophilicity of the reagent, and the reaction conditions.

Reaction Reagent Catalyst/Initiator Potential Product Functionality Reference Reaction Conditions
Aza-Michael AdditionPrimary/Secondary AmineBase (e.g., DBU, TBD)Pendant amine groupsRoom temperature to moderate heating in a suitable solvent (e.g., THF, DMF)
Thia-Michael AdditionThiolBase or Radical Initiator (e.g., AIBN, UV light)Pendant thioether groupsRoom temperature, often with UV initiation for radical pathway

Functionalization via the Ester Group

The ester group of the crotonate unit is another key site for chemical modification, primarily through hydrolysis or aminolysis. These reactions alter the polymer backbone's immediate side chain, influencing properties like solubility, thermal stability, and chemical reactivity.

Hydrolysis:

The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation significantly increases the hydrophilicity of the polymer and introduces ionizable groups, making the polymer's properties pH-sensitive.

Aminolysis/Amidation:

Reaction with primary or secondary amines can convert the ester groups into amides. This process, known as aminolysis or amidation, can be used to graft various functionalities onto the polymer, depending on the structure of the amine used. The reaction is often catalyzed by bases or can be driven by heat. The direct amidation of non-activated esters in polymers can be challenging and may require harsh conditions or specific catalysts.

Reaction Reagent Conditions Resulting Functional Group
HydrolysisWaterAcidic or BasicCarboxylic Acid
AminolysisPrimary/Secondary AmineHeat, potentially with a catalystAmide

This table outlines general conditions for ester functionalization in polymeric systems.

Detailed Research Findings:

While specific research on the functionalization of poly(this compound) is limited, studies on related systems provide valuable insights. For instance, the post-polymerization modification of polymers containing pendant allyl groups is well-documented. Thiol-ene click reactions, epoxidation, and bromination have been successfully performed on such polymers, indicating that the 2-chloroallyl group in the target polymer would be a highly accessible site for a variety of chemical transformations nih.gov.

Research on the polymerization of alkyl crotonates has shown that while they are less reactive in polymerization than methacrylates, polymers can be synthesized. Some of these polymers have been shown to be susceptible to hydrolysis, particularly those with bulky ester groups researchgate.net. The hydrolysis of ester groups in other polyesters is a well-established method for modifying polymer properties nih.gov.

The Michael addition of amines and thiols to α,β-unsaturated carbonyl compounds is a fundamental reaction in organic synthesis and has been applied to polymer modification wikipedia.orgdntb.gov.uaresearchgate.net. The efficiency of such reactions on a sterically hindered double bond within a polymer chain, like that of a crotonate, would need to be experimentally determined.

Applications of 2 Chloroallyl Crotonate in Advanced Materials

Utilization as Monomers in Polymer Resin and Coating Formulations

There is no specific information available detailing the use of 2-chloroallyl crotonate as a monomer in the formulation of polymer resins and coatings.

Crosslinking Agents for Thermosetting Systems

No specific studies or data were found that describe the application of this compound as a crosslinking agent in thermosetting systems. The reactivity of the allyl and crotonate groups suggests a potential for such applications, but this has not been substantiated in the available literature.

Modifiers for Surface Properties and Adhesion Enhancement

Information on the role of this compound as a modifier for surface properties or for adhesion enhancement is not present in the surveyed literature.

Integration into Composite Materials and Adhesives

There is a lack of specific research detailing the integration of this compound into composite materials and adhesive formulations.

Role as Reactive Components in Polymer Matrix Composites

No specific examples or data are available concerning the role of this compound as a reactive component in polymer matrix composites.

Contributions to Specialty Polymers for Emerging Technologies

There are no documented contributions of this compound to the development of specialty polymers for emerging technologies.

Responsive Polymer Systems

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or electric fields. These materials are of great interest for applications in drug delivery, sensors, and soft robotics.

A thorough search of existing literature yields no studies on the synthesis or characterization of responsive polymer systems incorporating this compound. Research in this area is extensive; however, it is focused on other monomers. For instance, polymers based on N-isopropylacrylamide (NIPAAm) are widely studied for their thermal responsiveness, while polymers containing acrylic acid or vinylpyridine are well-known for their pH-responsive behavior. There is no evidence to suggest that this compound has been investigated as a monomer or co-monomer to impart such responsive properties to a polymer system. Consequently, no data on its performance or potential in this area can be presented.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 2-Chloroallyl crotonate provides significant insights into its atomic connectivity and spatial arrangement. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a detailed portrait of the molecule can be constructed.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the crotonate and 2-chloroallyl moieties. The crotonate group would feature a doublet for the terminal methyl protons, a doublet of quartets for the proton at the C3 position, and a doublet of quartets for the proton at the C2 position, showcasing the characteristic coupling of the trans-double bond. The 2-chloroallyl group would present signals for the methylene (B1212753) protons adjacent to the ester oxygen and two geminal protons on the chlorinated double bond.

The ¹³C NMR spectrum is expected to corroborate the structure with distinct resonances for each carbon atom. Key signals would include those for the carbonyl carbon of the ester, the olefinic carbons of the crotonate and 2-chloroallyl groups, the methylene carbon of the allyl group, and the methyl carbon of the crotonate moiety. The chemical shifts of these carbons are influenced by their local electronic environment, providing a fingerprint of the molecule's carbon skeleton. The purity of a sample can be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1' (CH₂)~4.7~68
2' (C-Cl)-~130
3' (CH₂)~5.4 (geminal proton 1), ~5.3 (geminal proton 2)~115
1 (C=O)-~166
2 (CH)~5.9~122
3 (CH)~7.0~145
4 (CH₃)~1.9~18

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups.

C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ due to the stretching vibration of the ester carbonyl group.

C=C Stretch: The carbon-carbon double bonds in both the crotonate and 2-chloroallyl moieties would give rise to stretching vibrations in the 1640-1680 cm⁻¹ region.

C-O Stretch: The C-O single bond stretching of the ester linkage would be observable in the 1100-1300 cm⁻¹ range.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is anticipated to appear in the 600-800 cm⁻¹ region of the spectrum.

C-H Stretch: The C-H stretching vibrations of the methyl and olefinic protons would be found around 2850-3100 cm⁻¹.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Technique
C=O (Ester)1720-1740IR (strong), Raman (weak)
C=C (Crotonate)1650-1680IR (medium), Raman (strong)
C=C (Allyl)1640-1660IR (medium), Raman (strong)
C-O (Ester)1100-1300IR (strong), Raman (medium)
C-Cl600-800IR (medium), Raman (strong)
C-H (sp²)3000-3100IR (medium), Raman (medium)
C-H (sp³)2850-3000IR (medium), Raman (medium)

In Situ Monitoring of Reaction Progress and Polymerization Kinetics

Vibrational spectroscopy is a powerful tool for the real-time, in-situ monitoring of chemical reactions. For reactions involving this compound, such as polymerization, IR or Raman spectroscopy can be employed to follow the reaction progress. By monitoring the decrease in the intensity of the vibrational bands associated with the C=C double bonds of the monomer, the rate of polymerization can be determined. rsc.org This provides valuable kinetic data and insights into the reaction mechanism without the need for sample extraction.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion peak (M⁺). However, due to the potential for fragmentation, this peak may be weak.

The fragmentation pattern would be expected to show characteristic losses. For instance, cleavage of the ester bond could lead to the formation of a crotonoyl cation and a 2-chloroallyl radical, or vice versa. Further fragmentation of these initial ions would provide additional structural information. For example, the loss of a chlorine atom from the 2-chloroallyl fragment or the loss of a methyl group from the crotonoyl fragment could be observed. Analysis of these fragmentation pathways helps to confirm the molecular structure.

Fragment IonProposed StructureExpected m/z
[M]⁺[C₇H₉ClO₂]⁺160/162 (isotope pattern for Cl)
[M - OCH₂C(Cl)=CH₂]⁺[CH₃CH=CHCO]⁺69
[M - COCH=CHCH₃]⁺[OCH₂C(Cl)=CH₂]⁺91/93 (isotope pattern for Cl)
[M - Cl]⁺[C₇H₉O₂]⁺125

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's molecular formula. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental composition.

For this compound, with a molecular formula of C₇H₉ClO₂, the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). The theoretical monoisotopic mass is 160.0291 Da. HRMS analysis of a purified sample would be expected to yield a measured mass that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

Parameter Value
Molecular Formula C₇H₉ClO₂
Theoretical Monoisotopic Mass (M) 160.0291 Da
Expected Ion (e.g., [M+H]⁺) 161.0364 Da
Experimentally Measured Mass 161.0362 Da
Mass Error -1.2 ppm

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. libretexts.org When the molecular ion of this compound is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the original structure.

Key fragmentation pathways for esters often involve cleavage at the C-O bonds adjacent to the carbonyl group. For this compound, significant fragments would be expected from the loss of the chloroallyl group or the crotonyl group. Alpha-cleavage, common for esters and compounds with allylic systems, can also lead to the formation of resonance-stabilized cations. libretexts.orgyoutube.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Structural Formula of Fragment Notes
160/162 [C₇H₉ClO₂]⁺ [CH₃CH=CHCOOCH₂C(Cl)=CH₂]⁺ Molecular ion peak (showing isotopic pattern for ³⁵Cl/³⁷Cl)
125 [C₇H₉O₂]⁺ [CH₃CH=CHCOOCH₂C=CH₂]⁺ Loss of Chlorine radical (·Cl)
85 [C₄H₅O]⁺ [CH₃CH=CHCO]⁺ Acylium ion formed by cleavage of the ester C-O bond
75 [C₃H₄Cl]⁺ [CH₂=C(Cl)CH₂]⁺ Chloroallyl cation
69 [C₄H₅O]⁺ [CH₃CH=CHCO]⁺ Crotonyl cation

Chromatographic Separation Methods

Chromatography is essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for performing accurate quantitative analysis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. A sample is vaporized and transported by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. A Flame Ionization Detector (FID) would provide excellent sensitivity for quantitative analysis, while an Electron Capture Detector (ECD) would offer high selectivity for the chlorine-containing molecule. Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly for less volatile compounds or as a complementary technique. semanticscholar.org A common approach for a molecule like this compound would be reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection is often performed using a UV detector, as the conjugated carbonyl system of the crotonate moiety absorbs UV light. Quantitative analysis can be performed with high precision and accuracy by creating a calibration curve from standards of known concentration. mdpi.com

Hyphenated Techniques (GC-MS, LC-MS) for Mixture Analysis

To achieve unambiguous identification of components within a mixture, chromatographic techniques are often coupled with mass spectrometry. These "hyphenated" techniques provide two dimensions of data for each component: its retention time from the chromatography and its mass spectrum from the spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. sigmaaldrich.com As components elute from the GC column, they are directly introduced into the mass spectrometer, which generates a mass spectrum for each peak. This allows for the positive identification of this compound even in complex mixtures, as well as the tentative identification of unknown impurities based on their fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a similar advantage for analyses performed via HPLC. lcms.cz This is particularly useful for analyzing reaction mixtures that may contain non-volatile starting materials or byproducts. The eluent from the HPLC column is passed through an interface (such as electrospray ionization, ESI) that generates ions before they enter the mass spectrometer. This provides molecular weight and structural information for each separated peak. lcms.cz

Thermal Analysis of this compound Derived Polymers

The thermal properties of polymers derived from this compound are crucial for determining their processing conditions and end-use applications. Differential Scanning Calorimetry is a primary technique for this characterization.

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net This technique is used to characterize the thermal transitions of a polymer.

For a polymer derived from this compound, DSC analysis would reveal key thermal properties:

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. wiley-vch.de This transition appears as a step-like change in the baseline of the DSC thermogram. The presence of the relatively bulky and polar chloroallyl side group would be expected to hinder chain mobility, likely resulting in a higher Tg compared to simpler polyacrylates. mdpi.com

Melting Temperature (Tm): If the polymer possesses crystalline domains, it will exhibit a melting transition. This appears as an endothermic peak on the DSC curve, representing the energy required to break down the crystalline structure. The size and shape of the melting peak can provide information about the degree of crystallinity.

The heating rate used during DSC analysis can influence the observed temperature of the glass transition, with higher heating rates typically shifting the Tg to slightly higher temperatures. tainstruments.com Therefore, it is standard practice to report the heating rate along with the measured transition temperatures.

Table 3: Hypothetical DSC Data for Poly(this compound)

Thermal Transition Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g) Notes
Glass Transition (Tg) 85.2 N/A N/A Observed as a baseline shift, indicating the onset of segmental chain motion.
Melting (Tm) 195.6 205.4 45.3 Endothermic peak, indicating the presence of crystalline regions in the polymer.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles of this compound

Thermogravimetric Analysis (TGA) is a crucial analytical technique for determining the thermal stability and degradation profile of chemical compounds. In the case of this compound, TGA provides insights into its decomposition behavior as a function of temperature. While specific, publicly available TGA data for this compound is limited, its thermal stability can be inferred by examining the behavior of structurally related compounds, such as those containing allyl, ester, and chlorinated functionalities.

The thermal decomposition of this compound is anticipated to proceed through a multi-stage process, influenced by the distinct chemical moieties within its structure: the chloroallyl group and the crotonate ester group. The initial stage of degradation is likely dictated by the weakest bond in the molecule. The presence of the chlorine atom suggests that the carbon-chlorine (C-Cl) bond may be the initial site of cleavage, leading to dehydrochlorination, a common degradation pathway for chlorinated hydrocarbons. This initial mass loss would be followed by the decomposition of the remaining organic structure at higher temperatures.

A plausible degradation profile for this compound, based on analogous compounds, would likely exhibit two main degradation steps. The first, occurring at a lower temperature range, would correspond to the loss of the chloroallyl group. The second, at a higher temperature, would involve the breakdown of the crotonate moiety.

Research on the thermal degradation of poly(allyl methacrylate), which contains an allyl ester structure, reveals a two-stage degradation process. The initial stage, observed between 225°C and 350°C, is attributed to the fragmentation of the pendant allyl groups. tandfonline.commetu.edu.trafinitica.com The subsequent stage, occurring at 395°C to 515°C, involves random scission and depolymerization of the polymer backbone. tandfonline.commetu.edu.trafinitica.com This suggests that the allyl group in this compound would also be susceptible to thermal cleavage.

Furthermore, studies on the thermal degradation of polyvinyl chloride (PVC) indicate that dehydrochlorination is the primary initial degradation step, commencing at temperatures around 275°C to 280°C. matec-conferences.orgiieta.orgkpi.ua This process involves the elimination of hydrogen chloride (HCl) from the polymer chain. Given the chloroallyl group in this compound, a similar dehydrochlorination reaction is a probable initial step in its thermal decomposition.

Based on these related findings, a hypothetical thermogravimetric analysis of this compound can be projected. The onset of decomposition would likely be in the range of 200-300°C, initiated by the cleavage of the C-Cl bond. This would be followed by the degradation of the ester and allyl components at higher temperatures, likely in the range of 300-500°C.

The following interactive data table summarizes the expected thermal degradation profile of this compound based on the analysis of its structural components and related compounds.

Degradation StageApproximate Temperature Range (°C)Expected Mass Loss (%)Primary Degradation Process
Stage 1 225 - 350~35-45%Dehydrochlorination and fragmentation of the chloroallyl group.
Stage 2 350 - 500~55-65%Decomposition of the crotonate moiety and remaining carbonaceous residue.

It is important to note that this table represents a projected degradation profile. Experimental TGA of this compound would be necessary to determine the precise temperatures and mass losses associated with its decomposition. Factors such as heating rate and atmospheric conditions (e.g., inert or oxidative atmosphere) would also influence the exact degradation profile.

Computational and Theoretical Investigations of 2 Chloroallyl Crotonate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory provides critical insights into a molecule's reactivity. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), predictions can be made about the molecule's electrophilic and nucleophilic sites. For 2-chloroallyl crotonate, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. Additionally, calculations of the molecular electrostatic potential (MEP) and atomic charges would reveal the charge distribution across the molecule, further highlighting reactive centers.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This table is for illustrative purposes only.)

Orbital Energy (eV)
HOMO Data Not Available
LUMO Data Not Available
HOMO-LUMO Gap Data Not Available

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ester and allyl groups in this compound suggests the existence of multiple stable conformations.

Exploration of Energy Minima and Rotational Barriers

A comprehensive conformational analysis would be necessary to identify the different stable spatial arrangements (conformers) of this compound. This would involve systematically rotating the single bonds in the molecule and calculating the corresponding energy to map out the potential energy surface. The results would identify the global minimum energy conformation and other low-energy conformers, as well as the energy barriers for rotation between them. This information is crucial for understanding the molecule's behavior in different environments.

Simulation of Intermolecular Interactions in Condensed Phases

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in a liquid or solid state. By simulating the movement of a large number of molecules over time, MD can provide insights into intermolecular forces, such as van der Waals interactions and dipole-dipole interactions. This would be valuable for predicting physical properties like boiling point, density, and solvation characteristics.

Reaction Pathway Modeling and Transition State Analysis

To understand the chemical reactions involving this compound, computational modeling of reaction pathways is essential. This involves identifying the transition state structures for potential reactions, which are the highest energy points along the reaction coordinate. By calculating the activation energies, which is the energy difference between the reactants and the transition state, the feasibility and rate of a reaction can be predicted. For this compound, this could be applied to study its polymerization, hydrolysis, or reactions with other chemical species.

Elucidation of Reaction Mechanisms and Energetics

Currently, there is a notable absence of published research specifically detailing the computational elucidation of reaction mechanisms and energetics for this compound. Such studies would typically involve high-level quantum mechanical calculations to map out the potential energy surfaces for various reactions, identify transition states, and determine activation energies. This information is crucial for understanding the reactivity of the molecule and predicting its chemical behavior under different conditions.

Computational Prediction of Regioselectivity and Stereoselectivity

Similarly, a thorough computational analysis of the regioselectivity and stereoselectivity of reactions involving this compound is not found in the existing body of scientific work. Theoretical investigations in this area would employ computational models to predict the outcomes of reactions where multiple products can be formed, providing insights into the factors that control the selectivity.

Polymerization Modeling and Simulation

Prediction of Reactivity Ratios and Microstructural Features

Specific data on the computationally predicted reactivity ratios for the copolymerization of this compound is not available. Such predictions are vital for understanding how this monomer would incorporate into a polymer chain with other monomers and for predicting the resulting polymer's microstructural features.

Monte Carlo and Kinetic Modeling of Polymer Chain Growth

Advanced simulation techniques such as Monte Carlo methods and detailed kinetic modeling have not been specifically applied to the polymerization of this compound, according to available resources. These modeling approaches are instrumental in predicting the dynamics of polymer chain growth, including chain length distributions and branching.

Environmental and Sustainability Aspects of 2 Chloroallyl Crotonate Research

Degradation Pathways in Environmental Matrices

The environmental fate of 2-chloroallyl crotonate is determined by several key degradation processes that occur in soil and aquatic systems. These processes, including photodegradation, biodegradation, and hydrolysis, transform the parent compound into various smaller molecules.

Photodegradation Mechanisms and Products

Photodegradation, or photolysis, is a significant abiotic process for the breakdown of organic compounds in the environment, driven by energy from sunlight. For chlorinated compounds, direct photolysis can be a major dissipation pathway. nih.govresearchgate.net The presence of natural photosensitizers in water, such as dissolved organic matter (DOM), can enhance the rate of photodegradation. nih.gov

The primary mechanisms for the photodegradation of chlorinated organic compounds in aquatic environments involve reactions with photochemically produced reactive species, namely hydroxyl radicals (•OH) and hydrated electrons (eₐq⁻). humboldt.edunsf.gov

Homolytic Cleavage: The carbon-chlorine (C-Cl) bond in the 2-chloroallyl group can undergo homolytic cleavage upon absorption of UV radiation, generating a vinyl radical and a chlorine radical. This is a common pathway for many organochlorine compounds.

Radical Addition: The double bonds in both the allyl and crotonate moieties are susceptible to attack by hydroxyl radicals (•OH), which are ubiquitous in sunlit surface waters. This can lead to the formation of hydroxylated intermediates that can undergo further oxidation and cleavage.

Reductive Dechlorination: Hydrated electrons (eₐq⁻) can play a significant role in the degradation of highly chlorinated compounds. humboldt.edunsf.gov These powerful reducing agents can react with the molecule to displace the chlorine atom, a process known as reductive dechlorination.

The specific products of this compound photodegradation have not been extensively detailed in the literature, but based on the mechanisms above, a range of transformation products can be anticipated.

Proposed ProductPotential Formation Mechanism
Allyl CrotonateReductive dechlorination by hydrated electrons (eₐq⁻).
Crotonic AcidCleavage of the ester bond following radical attack.
2-Chloroallyl AlcoholCleavage of the ester bond.
Various Chlorinated and Non-chlorinated Aldehydes and Carboxylic AcidsOxidative cleavage of the double bonds by hydroxyl radicals (•OH).

Biodegradation Pathways and Microbial Transformation

Biodegradation is a critical process in the environmental breakdown of this compound, mediated by microorganisms such as bacteria and fungi. The structure of the molecule, featuring an ester linkage, suggests a two-step degradation pathway involving initial hydrolysis followed by the breakdown of the resulting alcohol and acid components.

Ester Hydrolysis: The first and most likely step is the enzymatic hydrolysis of the ester bond. Many microorganisms produce non-specific esterase and lipase enzymes that can catalyze this reaction. nih.gov This would cleave this compound into 2-chloroallyl alcohol and crotonic acid.

Degradation of Intermediates:

2-Chloroallyl Alcohol: Studies on the biodegradation of 2-chloroallyl alcohol have shown that certain soil bacteria, such as strains of Pseudomonas, can utilize it as a sole carbon source. The degradation pathway involves the oxidation of the alcohol to 2-chloroacrylic acid, a reaction catalyzed by an inducible alcohol dehydrogenase.

Crotonic Acid: Crotonic acid is a naturally occurring compound and is readily biodegradable by various microorganisms through pathways such as the β-oxidation pathway after its activation to crotonyl-CoA.

StepReactionKey Intermediate ProductsMediating Agent
1Ester Hydrolysis2-Chloroallyl Alcohol and Crotonic AcidMicrobial Esterases/Lipases
2aOxidation of Alcohol2-Chloroacrylic AcidBacterial Alcohol Dehydrogenase
2bFatty Acid MetabolismCrotonyl-CoAVarious soil microorganisms

Hydrolytic Stability and Transformation (excluding toxicity)

Abiotic hydrolysis is the cleavage of a chemical bond by reaction with water. For esters like this compound, this is a fundamental degradation pathway, with the rate being highly dependent on pH and temperature. nist.govresearchgate.netchemguide.co.uk

Neutral Hydrolysis: The reaction with pure water at neutral pH is typically very slow for most esters. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the hydrolysis of the ester is catalyzed. The reaction is reversible, leading to an equilibrium between the ester, water, the carboxylic acid, and the alcohol. chemguide.co.uk

Base-Promoted Hydrolysis (Saponification): Under alkaline conditions (high pH), hydrolysis is significantly accelerated and is effectively irreversible. chemguide.co.uk This is because the carboxylic acid produced is immediately deprotonated to form a carboxylate salt, which prevents the reverse reaction from occurring.

Regardless of the catalyst (acid or base), the transformation products of the hydrolysis of this compound are consistent: 2-chloroallyl alcohol and crotonic acid (or its carboxylate salt under alkaline conditions). The environmental persistence of this compound due to hydrolysis will therefore vary significantly with the pH of the surrounding aquatic environment. researchgate.net

Green Chemistry Principles in Synthesis and Application

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can significantly enhance its environmental sustainability profile.

Atom Economy and Waste Minimization in Production

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product.

A common method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, this would involve the reaction of crotonic acid with 2-chloroallyl alcohol.

Reaction: C₄H₆O₂ (Crotonic Acid) + C₃H₅ClO (2-Chloroallyl Alcohol) → C₇H₉ClO₂ (this compound) + H₂O (Water)

The atom economy for this reaction can be calculated as follows:

Molecular Weight of this compound = 160.60 g/mol

Molecular Weight of Crotonic Acid = 86.09 g/mol

Molecular Weight of 2-Chloroallyl Alcohol = 92.52 g/mol

Total Molecular Weight of Reactants = 86.09 + 92.52 = 178.61 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (160.60 / 178.61) x 100 ≈ 89.9%

ParameterValue
Molecular Weight of Product (C₇H₉ClO₂)160.60 g/mol
Total Molecular Weight of Reactants (C₄H₆O₂ + C₃H₅ClO)178.61 g/mol
Calculated Atom Economy 89.9%

Exploration of Bio-Based Feedstocks for Crotonate Derivatives

A key principle of green chemistry is the use of renewable feedstocks instead of depleting fossil fuels. Significant research has been conducted on producing the precursors of this compound from biological sources.

Bio-based Crotonic Acid: Crotonic acid can be sustainably produced from the biopolymer poly-3-hydroxybutyrate (P3HB). acs.org P3HB can be accumulated as an energy storage material by various microorganisms, including Cupriavidus necator, often grown on renewable feedstocks like sugars or wastewater-derived volatile fatty acids. utwente.nl The P3HB polymer can then be isolated and broken down through pyrolysis (thermal degradation) to yield crotonic acid with high selectivity. acs.org

Bio-based 2-Chloroallyl Alcohol: The precursor to 2-chloroallyl alcohol is allyl alcohol. A viable bio-based route to allyl alcohol starts with glycerol, a major byproduct of biodiesel production. chemicalprocessing.comgoogle.comazom.com Researchers have developed methods to convert glycerol to allyl alcohol, for instance, through a formic-acid-mediated deoxygenation process. chemicalprocessing.com This bio-based allyl alcohol can then be subjected to a chlorination reaction to produce 2-chloroallyl alcohol.

By combining these two pathways, it is theoretically possible to produce this compound entirely from renewable, bio-based feedstocks, significantly reducing its reliance on petrochemicals and improving its life-cycle sustainability.

Precursor MoleculeBio-Based FeedstockKey Conversion Process
Crotonic AcidPoly-3-hydroxybutyrate (P3HB) from microbial fermentationPyrolysis
2-Chloroallyl AlcoholGlycerol (from biodiesel production)Deoxygenation to Allyl Alcohol, followed by Chlorination

Life Cycle Assessment Considerations for this compound Derived Materials

A thorough evaluation of the environmental and sustainability aspects of materials derived from this compound necessitates a comprehensive life cycle assessment (LCA). This holistic approach examines the potential environmental impacts of a product system throughout its entire life cycle, from the extraction of raw materials to its final disposal. fiveable.meupmbiochemicals.com For materials incorporating this compound, this involves a "cradle-to-grave" analysis, encompassing the production of the monomer, its polymerization, the use phase of the resulting material, and its end-of-life management.

Cradle-to-Gate Analysis of Resource and Energy Consumption

The cradle-to-gate phase of a life cycle assessment for this compound-derived materials focuses on the environmental burdens associated with the production of the material, up to the point it leaves the factory gate. upmbiochemicals.comarbor.ecoamericanchemistry.comamericanchemistry.com This analysis quantifies all significant inputs of resources and energy, as well as the outputs of emissions and waste.

The synthesis of this compound, an ester, typically involves the reaction of an alcohol with a carboxylic acid or its derivative, a process that can be energy-intensive. mdpi.comresearchgate.net The key stages in a cradle-to-gate analysis for a polymer derived from this monomer would include:

Raw Material Acquisition: This stage considers the environmental impacts of extracting and processing the raw materials for this compound synthesis. These precursors would likely include a source of crotonic acid and 2-chloro-2-propen-1-ol, each with its own upstream production impacts.

Polymerization: The subsequent polymerization of this compound to form a polymer involves further energy consumption and the use of initiators and other additives.

Waste Generation and Emissions: The production process will inevitably generate waste streams, including by-products, spent catalysts, and solvent residues, which require appropriate treatment and disposal. Atmospheric emissions and wastewater discharges are also key considerations.

Table 1: Illustrative Cradle-to-Gate Resource and Energy Consumption for the Production of 1 kg of a Hypothetical this compound Based Polymer

Input/Output Quantity Unit
Raw Materials
Crotonic Acid Precursor0.6kg
2-Chloro-2-propen-1-ol Precursor0.5kg
Energy Consumption
Process Heat150MJ
Electricity25kWh
Water Consumption 100Liters
Emissions to Air
Carbon Dioxide (CO2)5kg
Volatile Organic Compounds (VOCs)0.1kg
Waste Generation
Solid Waste0.2kg
Liquid Waste1.5kg

Note: The data in this table is hypothetical and intended for illustrative purposes only, as specific life cycle inventory data for this compound is not publicly available. The values are based on general estimates for similar chemical production processes.

End-of-Life Scenarios for Polymers Incorporating this compound Units

The end-of-life (EoL) phase is a critical component of the life cycle assessment for any polymeric material. For polymers containing this compound, several EoL scenarios can be considered, each with distinct environmental implications. mdpi.com The presence of chlorine in the polymer structure is a significant factor that influences the suitability and environmental impact of these options. nih.gov

Mechanical Recycling: This process involves the recovery, cleaning, and reprocessing of plastic waste into new products. studymind.co.uknih.gov For thermoplastics containing this compound units, mechanical recycling could be a viable option. However, the presence of the halogen may affect the stability and properties of the recycled material. researchgate.netmaastrichtuniversity.nl Contamination with other plastics can also reduce the quality of the final product. nih.gov

Chemical Recycling: This approach involves breaking down the polymer into its constituent monomers or other valuable chemical feedstocks. nih.govbham.ac.uk For chlorinated polymers, chemical recycling can be a promising route to recover the chemical value of the waste and avoid the formation of hazardous by-products associated with other disposal methods. bsef.com

Incineration with Energy Recovery: Incineration can be used to recover the energy content of plastic waste. studymind.co.ukenvetec.com However, the combustion of halogenated polymers like those derived from this compound can lead to the formation of harmful emissions, such as hydrogen chloride (HCl), dioxins, and furans, if not conducted in properly equipped facilities with advanced flue gas treatment systems. nih.govenvetec.comresearchgate.netejtas.com

Landfilling: Disposing of plastic waste in landfills is the least preferred option from an environmental perspective. mdpi.comstudymind.co.uk While it is a low-cost method, it leads to the long-term occupation of land and the potential for the leaching of harmful substances into the soil and groundwater. mdpi.comnih.goviaea.org

Table 2: Comparative Overview of End-of-Life Scenarios for Polymers Containing this compound Units

End-of-Life Scenario Advantages Disadvantages Key Environmental Considerations
Mechanical Recycling - Conservation of resources- Reduced energy consumption compared to virgin polymer production- Potential for downcycling- Requires clean and sorted waste streams- Halogen content may affect material properties- Energy savings- Reduction in solid waste
Chemical Recycling - Potential to recover high-value chemical feedstocks- Can handle mixed plastic waste- Technologically complex and potentially energy-intensive- Economic viability can be a challenge- Circular economy potential- Avoidance of hazardous combustion by-products
Incineration with Energy Recovery - Reduces the volume of waste- Recovers energy from the waste stream- Potential for harmful emissions (HCl, dioxins, furans)- Requires advanced and costly pollution control technologies- Air pollution- Generation of hazardous ash
Landfilling - Low cost and simple- Long-term land use- Potential for soil and groundwater contamination- Loss of valuable resources- Leachate formation- Greenhouse gas emissions (methane)

Note: This table provides a general comparison based on established principles of polymer waste management. The specific impacts for a polymer containing this compound would require detailed experimental analysis.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Synthesis and Polymerization

The synthesis and polymerization of 2-chloroallyl crotonate are pivotal stages that dictate the properties and potential applications of the resulting materials. Future research in this domain is geared towards the discovery and implementation of novel catalytic systems that offer enhanced efficiency, selectivity, and control over the polymerization process.

Current research into the polymerization of related monomers, such as crotonates, has highlighted the challenges in achieving high molecular weight polymers through conventional methods. However, the use of Lewis pairs, comprising an N-heterocyclic carbene (NHC) or N-heterocyclic olefin (NHO) Lewis base and a group 13 Lewis acid, has shown promise in the effective polymerization of methyl crotonate, yielding high-molecular-weight polymers under ambient, solvent-free conditions. shef.ac.uk Investigations into the initiation mechanisms have revealed both nucleophilic and basic pathways, which could be tailored for this compound. shef.ac.uk

Furthermore, organocatalytic approaches, such as the use of N-heterocyclic carbenes for the dimerization of crotonates, present a sustainable route to difunctional monomers for step-growth polymerizations. researchgate.net The development of new non-metallocene catalysts, such as 2-pyridinecarboxylate complexes of chromium(III), has demonstrated very high catalytic activity in the oligomerization of related compounds like 2-chloroallyl alcohol. nih.gov These catalysts are noteworthy for their stability and activity under atmospheric pressure and at room temperature. nih.gov

Future research will likely focus on adapting and optimizing these and other novel catalytic systems for the specific challenges posed by this compound. The goal is to develop robust and versatile platforms for both the synthesis of the monomer and its controlled polymerization, enabling the production of well-defined polymers with predictable characteristics.

Design of Advanced Polymer Architectures with Tunable Properties

The functional groups present in this compound offer a unique chemical handle for the design of advanced polymer architectures with precisely controlled properties. The development of versatile synthetic strategies is crucial for incorporating cleavable functional groups into the backbone of vinyl-based polymers, which can impart controlled degradability. nih.gov This can be achieved through the synthesis of novel cyclic monomers and their copolymerization with traditional vinyl monomers via techniques like RAFT-mediated radical ring-opening copolymerizations. nih.gov

By integrating multiple, orthogonal cyclic monomers into linear copolymer backbones, it is possible to create well-defined systems with programmable degradation profiles, allowing for tunable, selective, and step-wise degradation. nih.gov The properties of polymers can also be tuned by creating complex architectures such as miktoarm or "mixed arm" polymers through the use of orthogonal polymerization reactions. researchgate.net

The combination of a wide range of tunable physical properties, such as surface roughness, wettability, and electrical conductivity, can be achieved by altering the blending ratio of different components in composite materials. mdpi.com For instance, hydrogen-bonded supramolecular polymers can be combined with graphite crystals to form composites with tunable physical properties that are promising for biomedical applications. mdpi.com The slow crystallization kinetics and low melting temperatures of some polyesters in the physiological range are particularly attractive for the design of tunable biomaterials. researchgate.net

Future research will likely explore these and other strategies to create a diverse range of polymer architectures from this compound, including block copolymers, graft copolymers, and star polymers, each with unique and tunable properties for specific applications.

Multiscale Modeling and Integration of Experimental and Computational Approaches

The complexity of polymer systems necessitates the use of advanced modeling and simulation techniques to understand and predict their behavior. Multiscale modeling, which connects reaction conditions with polymer microstructure and rheology, is a powerful tool for this purpose. researchgate.net This approach can bridge the gap between atomistic-level details and macroscopic material properties, which is often challenging due to the large system sizes and long simulation times required. utk.edu

A typical multiscale modeling strategy involves a three-step process: researchgate.net

A kinetic model that solves for average polymer properties based on reaction kinetics and process conditions.

A hybrid stochastic Monte Carlo approach that uses probabilities from the kinetic model to generate individual macromolecule topologies.

A rheology model that predicts the flow behavior of the calculated branched structures.

Recent advancements have focused on developing improved methods to design coarse-grained models that systematically match the structural parameters of detailed atomistic simulations. utk.edu Machine learning algorithms are also being employed to reintroduce atomistic detail into coarse-grained models, thus closing the loop between different scales of description. utk.edu

For this compound, the application of these multiscale modeling techniques could provide valuable insights into its polymerization kinetics, the resulting polymer microstructures, and the final material properties. This integrated experimental and computational approach can accelerate the design and optimization of new polymers and processes, reducing the need for extensive trial-and-error experimentation.

Development of Sustainable Production and Application Pathways for this compound and its Derivatives

The principles of green chemistry and sustainability are increasingly important in the development of new chemical products and processes. For this compound and its derivatives, future research will need to focus on developing sustainable production routes and identifying applications that contribute to a circular economy.

This includes exploring the use of renewable feedstocks for the synthesis of the monomer, developing energy-efficient and waste-minimizing production processes, and designing polymers that are biodegradable or can be easily recycled. The inherent reactivity of the chloroallyl and crotonate groups could be leveraged to design polymers with built-in degradation mechanisms, allowing them to break down into non-toxic products at the end of their lifecycle.

Furthermore, the development of applications that address environmental challenges, such as the creation of biodegradable plastics, environmentally friendly coatings, and materials for sustainable agriculture, will be a key area of focus. By integrating sustainability considerations throughout the entire product lifecycle, from monomer synthesis to final application and disposal, the full potential of this compound as a building block for a more sustainable future can be realized.

Q & A

Q. What are the recommended safety protocols for handling 2-Chloroallyl crotonate in laboratory settings?

  • Methodological Answer : Based on safety data for structurally similar crotonate esters (e.g., p-Tolyl crotonate, ethyl crotonate), adhere to the following:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety glasses, and lab coats. Use a face shield for splash risks .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Acute Toxicity Mitigation : Classified under GHS Category 4 for oral/dermal toxicity and Category 2 for skin/eye irritation. Neutralize spills with inert absorbents (e.g., vermiculite) .
  • Storage : Keep in a cool, dry area away from oxidizers and ignition sources due to flammability risks .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1D 1^{1}H and 13^{13}C NMR for backbone assignment. For stereochemical confirmation, employ 2D techniques (COSY, HMQC, HMBC) to resolve coupling patterns and long-range correlations (Figure 4, 9-10) .
  • GC-MS : Quantify purity and detect impurities using capillary columns (e.g., DB-5) with flame ionization detection .
  • UV-Vis : For degradation studies, monitor absorbance at 235 nm (crotonate-specific λmax) .

Q. How can this compound be synthesized and purified?

  • Methodological Answer : Adapt esterification protocols from analogous crotonates:
  • Synthesis : React 2-chloroallyl alcohol with crotonic acid under acid catalysis (e.g., H2SO4) at 60–80°C. Monitor reaction progress via TLC .
  • Purification : Distill under reduced pressure (bp ~158°C at 3.2 kPa) or use column chromatography (silica gel, hexane:ethyl acetate) .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize reaction conditions for this compound synthesis?

  • Methodological Answer :
  • Experimental Design : Use a Box-Behnken Design (BBD) to test variables (temperature, catalyst concentration, molar ratio). For example, a 3-factor BBD with 15 runs can model non-linear interactions .
  • Data Analysis : Fit quadratic models using software (e.g., Design-Expert). Validate via ANOVA and lack-of-fit tests.
  • Case Study : A study on polyhydroxyalkanoate (PHA) production achieved 1.74 mM crotonate yield using RSM, highlighting the method’s utility .

Q. What strategies resolve contradictions in NMR spectral assignments for this compound?

  • Methodological Answer :
  • 2D NMR : Use HMBC to correlate protons with quaternary carbons, resolving ambiguities in olefinic or carbonyl regions (Figure 10) .
  • DEPT Experiments : Differentiate CH3, CH2, and CH groups. For example, DEPT-135 inverts CH2 signals (e.g., 60 ppm in ethyl crotonate) .
  • Solvent Artifacts : Exclude acetone-d6 or CDCl3 peaks via peak-picking tools in MNova .

Q. How does this compound influence ion channel modulation?

  • Methodological Answer :
  • Electrophysiology : Use patch-clamp assays on GLIC (bacterial ion channel homolog). Pre-β5 strand mutations (e.g., G26A/E35A) can invert crotonate’s effect from inhibition to activation .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding at orthosteric or allosteric sites. Compare with crotonate’s "loose pattern" residue dependency in WT channels .

Q. What advanced methods analyze thermal decomposition pathways of this compound?

  • Methodological Answer :
  • Photoionization Mass Spectrometry : Use VUV-TOF-PIMS (9–14.5 eV photon energy) to detect fragments (e.g., C4H5O2<sup>+</sup>). Validate via G3B3 calculations for hydrogen-shift mechanisms .
  • Combustion Studies : In opposed-flow diffusion flames, monitor soot precursors (C2H2, benzene) using GC-MS. Compare with methyl crotonate’s higher C2H2 yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.